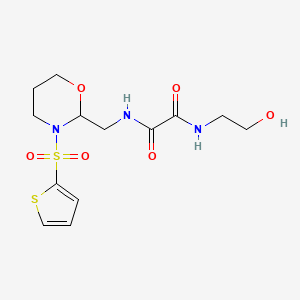
N1-(2-hydroxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H19N3O6S2 and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-hydroxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS Number: 869072-07-1) is a synthetic organic compound that exhibits potential biological activity, particularly in the field of medicinal chemistry. Its unique structure includes an oxalamide backbone and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O6S2, with a molecular weight of 377.4 g/mol. The compound features a thiophenesulfonyl group which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 869072-07-1 |
| Molecular Formula | C13H19N3O6S2 |
| Molecular Weight | 377.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazinan ring and subsequent modifications to introduce the thiophenesulfonyl group and the hydroxyethyl moiety. Detailed synthetic routes can be found in relevant chemical literature.
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to this compound may exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from oxazinan structures have shown antiproliferative effects in human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .
Key Findings:
- Cytotoxicity : The compound's structural analogs demonstrated moderate to significant cytotoxic activity.
- Mechanism of Action : Some derivatives induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which is critical for cancer cell proliferation .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and tubulin, suggesting a potential mechanism through which these compounds exert their anticancer effects .
Case Studies
A notable case study involved the evaluation of similar oxazinan derivatives against resistant cancer cell lines. The results indicated that certain modifications to the oxazinan structure could enhance cytotoxicity and overcome drug resistance mechanisms .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S2/c17-6-4-14-12(18)13(19)15-9-10-16(5-2-7-22-10)24(20,21)11-3-1-8-23-11/h1,3,8,10,17H,2,4-7,9H2,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQJDFLUBIKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













